Prunin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

芸香苷是一种黄酮类化合物柚皮苷的糖基化形式。 芸香苷因其多种生物活性而闻名,包括抗氧化、抗炎和潜在的抗糖尿病特性 .

准备方法

合成路线和反应条件: 芸香苷可以从柚皮苷合成,柚皮苷是一种存在于葡萄柚和酸橙中的黄烷酮糖苷。 使用柚皮苷酶对柚皮苷进行酶解,可生成芸香苷和鼠李糖 . 反应条件通常包括使用预先用碱性缓冲液处理的固定化柚皮苷酶,以获得高产率的芸香苷 .

工业生产方法: 芸香苷的工业生产涉及使用柚皮苷酶对柚皮苷进行生物转化。 该过程效率高,可以产生大量芸香苷,而柚皮苷的含量却微乎其微 . 使用固定化酶可以进行重复的间歇反应和酶循环,从而使该过程具有成本效益和可持续性 .

化学反应分析

反应类型: 芸香苷会发生多种化学反应,包括水解、氧化和糖基化。 β-葡萄糖苷酶对芸香苷进行水解,可生成葡萄糖和柚皮素 .

常用试剂和条件:

水解: β-葡萄糖苷酶通常用于将芸香苷水解成葡萄糖和柚皮素.

氧化: 芸香苷会发生氧化反应,但这些反应的具体试剂和条件鲜有文献记载。

主要产物:

水解: 芸香苷水解的主要产物是葡萄糖和柚皮素.

4. 科研应用

科学研究应用

Chemical Properties and Structure

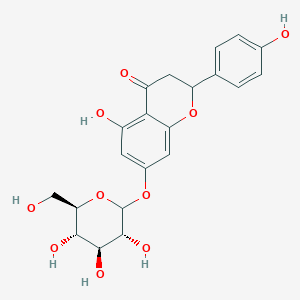

Prunin is characterized by its structure as a flavonoid glycoside, which contributes to its biological activities. The removal of rhamnose from naringin via enzymatic processes leads to the formation of this compound, enhancing its functional properties while reducing bitterness . This modification is significant in food science, where sensory attributes are crucial.

Antibacterial Properties

Recent studies have demonstrated the antibacterial effects of this compound laurate (Pru-C12) against Porphyromonas gingivalis, a pathogen associated with periodontal disease. In vitro assays indicated that Pru-C12 significantly inhibited bacterial growth and biofilm formation. The minimum inhibitory concentration (MIC) was determined through absorbance measurements at various concentrations, establishing this compound's potential as an antibacterial agent .

Neuroprotective Effects

This compound exhibits neuroprotective properties, particularly in human neuroblastoma cells. Studies have shown that this compound and its derivatives can mitigate neurotoxic effects induced by scopolamine, suggesting applications in neurodegenerative disease prevention . This property is vital for developing therapeutic strategies against conditions like Alzheimer's disease.

Case Study 1: Antibacterial Activity Against Periodontal Pathogens

- Objective : To evaluate the efficacy of this compound laurate against P. gingivalis.

- Methodology : Bacterial cultures were treated with varying concentrations of Pru-C12, and growth inhibition was measured.

- Results : Pru-C12 demonstrated significant antibacterial activity with an MIC of 0.01 μM, indicating strong potential for dental applications .

Case Study 2: Neuroprotective Effects on Neuroblastoma Cells

- Objective : Assess the neuroprotective effects of this compound on SH-SY5Y cells.

- Methodology : Cells were treated with this compound and exposed to scopolamine; cell viability was measured post-treatment.

- Results : this compound showed enhanced cell viability compared to untreated controls, underscoring its potential as a neuroprotective agent .

Data Table: Summary of Biological Activities

Metabolic Effects

This compound has been shown to improve metabolic parameters in diabetic models. It enhances glucose uptake in insulin-resistant HepG2 cells, indicating potential for managing hyperglycemia and hyperlipidemia . This effect positions this compound as a candidate for further research into diabetes management strategies.

作用机制

芸香苷通过多种分子靶点和途径发挥其作用:

抑制蛋白酪氨酸磷酸酶1B: 芸香苷选择性地抑制蛋白酪氨酸磷酸酶1B,该酶在胰岛素信号传导中起作用.

刺激葡萄糖摄取: 芸香苷通过降低蛋白酪氨酸磷酸酶1B的表达水平,刺激胰岛素抵抗肝细胞的葡萄糖摄取.

抗氧化活性: 芸香苷通过清除自由基和减少氧化应激,表现出抗氧化活性.

6. 与相似化合物的比较

芸香苷与其他黄烷酮糖苷(如柚皮苷和橙皮苷)相似。 它具有独特的特性,使其与这些化合物有所区别:

柚皮苷: 柚皮苷是芸香苷的前体,通过酶解生成芸香苷和鼠李糖.

相似化合物清单:

- 柚皮苷

- 橙皮苷

- 柚皮素(芸香苷的苷元形式)

芸香苷独特的生物活性组合和潜在的治疗应用使其成为科学研究和工业领域中备受关注的化合物。

相似化合物的比较

- Naringin

- Hesperidin

- Naringenin (aglycone form of prunin)

This compound’s unique combination of biological activities and potential therapeutic applications makes it a compound of significant interest in scientific research and industry.

属性

CAS 编号 |

529-55-5 |

|---|---|

分子式 |

C21H22O10 |

分子量 |

434.4 g/mol |

IUPAC 名称 |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-6,14,16,18-24,26-28H,7-8H2/t14?,16-,18-,19+,20-,21?/m1/s1 |

InChI 键 |

DLIKSSGEMUFQOK-TUYHZEGRSA-N |

SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O |

手性 SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O |

规范 SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O |

熔点 |

Mp 225 ° |

Key on ui other cas no. |

529-55-5 |

Pictograms |

Environmental Hazard |

同义词 |

Pru du 6 protein, Prunus Pru du 6.01 protein, Prunus Pru du 6.02 protein, Prunus Pru1 protein, Prunus Pru2 protein, Prunus prunin protein, Prunus |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。